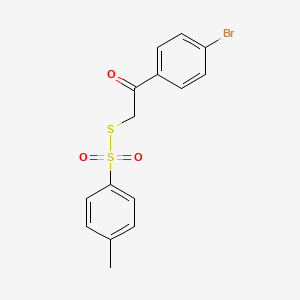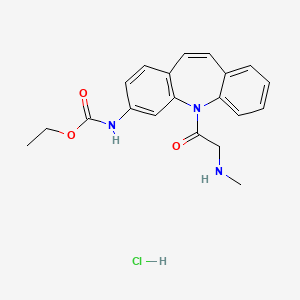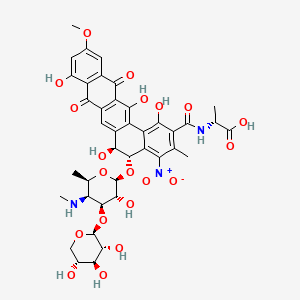
4-Nitropradimicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitropradimicin A is a chemical compound with the molecular formula C40H43N3O20. It is a derivative of pradimicin, a class of antibiotics known for their antifungal and antibacterial properties. The compound is characterized by the presence of a nitro group (-NO2) attached to the pradimicin structure, which enhances its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitropradimicin A typically involves the nitration of pradimicin A. This process can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions to introduce the nitro group at the desired position on the pradimicin molecule . The reaction is highly exothermic and requires careful temperature control to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control of reaction conditions, improved safety, and higher yields. The continuous flow process involves the use of microreactors, which provide efficient mixing and heat transfer, minimizing the risk of hot spots and ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitropradimicin A undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be further reduced to form hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Hydroxylamine derivatives: Formed through further reduction.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Nitropradimicin A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Investigated for its potential use in treating fungal and bacterial infections.
Industry: Used in the development of new antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of 4-Nitropradimicin A involves the inhibition of cell wall synthesis in fungi and bacteria. The nitro group enhances the compound’s ability to bind to specific molecular targets, disrupting essential pathways and leading to cell death. The compound targets enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Comparaison Avec Des Composés Similaires
4-Nitropradimicin A can be compared with other nitro-containing antibiotics such as nitrofurantoin and nitroimidazoles. While all these compounds share the presence of a nitro group, this compound is unique due to its pradimicin backbone, which provides a distinct mechanism of action and spectrum of activity .
Similar Compounds
Nitrofurantoin: Used primarily for urinary tract infections.
Nitroimidazoles: Used for anaerobic bacterial and protozoal infections.
Nitrobenzene derivatives: Used in various industrial applications.
Propriétés
Numéro CAS |
153619-30-8 |
|---|---|
Formule moléculaire |
C40H43N3O20 |
Poids moléculaire |
885.8 g/mol |
Nom IUPAC |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-4-nitro-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43N3O20/c1-10-19(37(54)42-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(59-5)7-17(44)20(14)27(16)46)29(48)35(24(23)26(10)43(57)58)62-40-34(53)36(25(41-4)12(3)61-40)63-39-33(52)30(49)18(45)9-60-39/h6-8,11-12,18,25,29-30,33-36,39-41,44-45,48-53H,9H2,1-5H3,(H,42,54)(H,55,56)/t11-,12-,18-,25+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
Clé InChI |
OSZFLRIOMOPBSG-VRKWOFKVSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)[N+](=O)[O-])C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)[N+](=O)[O-])C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
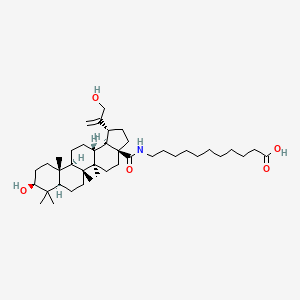
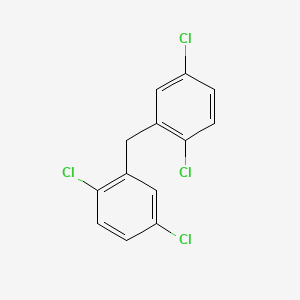
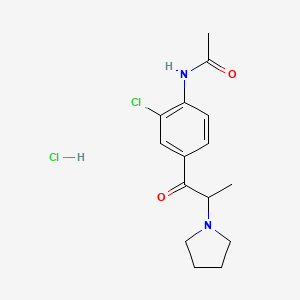
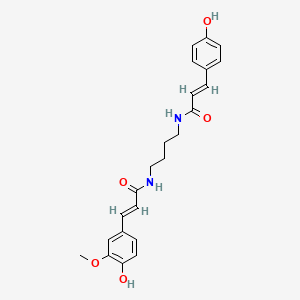

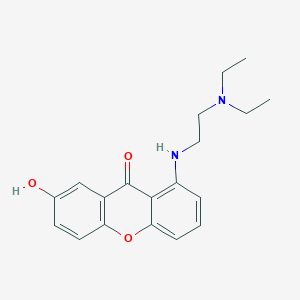
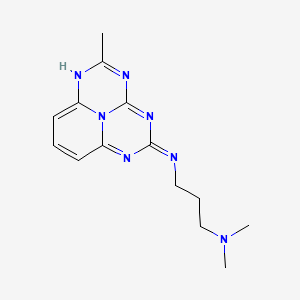
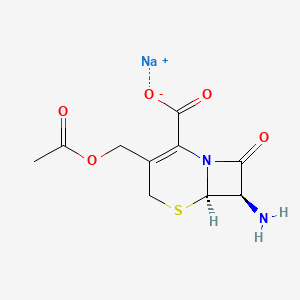
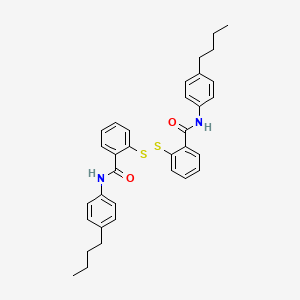
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
